molecular formula C23H30ClN3O3 B12762574 ethyl N-[11-[2-(tert-butylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride CAS No. 134068-38-5

ethyl N-[11-[2-(tert-butylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride

Cat. No.: B12762574
CAS No.: 134068-38-5
M. Wt: 432.0 g/mol
InChI Key: ARSOMXNJKOZMFH-UHFFFAOYSA-N
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Description

Ethyl N-[11-[2-(tert-butylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzazepine core, a tert-butylamino group, and an ethyl carbamate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[11-[2-(tert-butylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride typically involves multiple steps, including the formation of the benzazepine core, introduction of the tert-butylamino group, and attachment of the ethyl carbamate moiety. Common synthetic routes may involve:

    Formation of Benzazepine Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.

    Introduction of tert-Butylamino Group: This can be achieved through nucleophilic substitution reactions using tert-butylamine and suitable electrophilic intermediates.

    Attachment of Ethyl Carbamate Moiety: This step may involve carbamation reactions using ethyl chloroformate or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[11-[2-(tert-butylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Tert-butylamine, ethyl chloroformate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Ethyl N-[11-[2-(tert-butylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-[11-[2-(tert-butylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl N-[11-[2-(tert-butylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride can be compared with similar compounds such as:

    Ethyl 3-(tert-butylamino)propanoate: Similar in structure but lacks the benzazepine core.

    tert-Butyl methyl (2-(methylamino)ethyl)carbamate: Contains a similar carbamate moiety but differs in the overall structure.

The uniqueness of ethyl N-[11-[2-(tert-butylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

CAS No.

134068-38-5

Molecular Formula

C23H30ClN3O3

Molecular Weight

432.0 g/mol

IUPAC Name

ethyl N-[11-[2-(tert-butylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C23H29N3O3.ClH/c1-5-29-22(28)25-18-13-12-17-11-10-16-8-6-7-9-19(16)26(20(17)14-18)21(27)15-24-23(2,3)4;/h6-9,12-14,24H,5,10-11,15H2,1-4H3,(H,25,28);1H

InChI Key

ARSOMXNJKOZMFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CNC(C)(C)C)C=C1.Cl

Origin of Product

United States

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